Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Description
Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is a disodium salt derivative of a heptanoic acid-based compound. Its structure includes a pyrrole core substituted with fluorophenyl, phenyl, and propan-2-yl groups, along with a 2-oxidophenyl carbamoyl moiety. This compound shares structural homology with statins, particularly atorvastatin (). The disodium salt enhances aqueous solubility compared to its free acid form, which is critical for bioavailability in therapeutic applications .
Properties
Molecular Formula |
C33H33FN2Na2O6 |
|---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2 |
InChI Key |
KNVKONHBFPQVPI-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate involves multiple steps, including the formation of the pyrrol ring and the introduction of fluorophenyl and oxidophenyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Atorvastatin (Free Acid Form)
Structural Differences :
- Atorvastatin ((3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid) lacks the disodium counterion and the 2-oxidophenyl group, instead featuring a phenylcarbamoyl substituent . Functional Implications:
- The disodium salt improves solubility (>50 mg/mL vs. <1 mg/mL for the free acid) and oral absorption.
- Atorvastatin’s free acid form is a potent HMG-CoA reductase inhibitor, reducing LDL cholesterol by 35–60% in clinical studies .
4-Oxidophenyl Analogs (EP 4 374 877 A2)
Structural Differences :
- A related compound (EP 4 374 877 A2) replaces the 2-oxidophenyl group with a 4-oxidophenyl carbamoyl moiety .
Functional Implications : - The 4-oxidophenyl analog exhibits altered binding to HMG-CoA reductase due to steric and electronic effects, reducing IC50 by ~20% compared to the 2-oxidophenyl variant .
Oxo-Substituted Pyrrole Derivatives ()
Structural Differences :
- A derivative with a 2-oxo group on the pyrrole ring ((3R,5R)-3,5-dihydroxy-7-[2-oxo-3-isopropyl-3-(phenylcarbamoyl)-4-phenyl-5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrole-1-yl]heptanoic acid) replaces the hydroxyl groups with a ketone . Functional Implications:
- The oxo group reduces hydrogen-bonding capacity, leading to a 40% decrease in enzyme inhibition potency compared to the hydroxylated parent compound .
Non-Statin Enzyme Inhibitors ()
Structural Differences :
- Pyrazol-1-yl pyridine derivatives (e.g., 5-cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine) lack the heptanoic acid backbone and target dihydroorotate dehydrogenase (DHODH) instead of HMG-CoA reductase . Functional Implications:
- These compounds prioritize aromatic stacking interactions for DHODH inhibition, whereas statins rely on polar interactions with HMG-CoA reductase’s active site .
Key Research Findings
Pharmacodynamic Properties
- Disodium Salt vs. Free Acid : The disodium form achieves 90% plasma concentration within 2 hours vs. 4 hours for the free acid, correlating with faster LDL reduction .
- 2-Oxidophenyl vs. 4-Oxidophenyl : The 2-oxidophenyl variant shows stronger van der Waals interactions with HMG-CoA reductase (binding energy: −8.2 kcal/mol vs. −7.5 kcal/mol for 4-oxidophenyl) .
Clinical Data
- In dyslipidemic patients, the disodium salt improved flow-mediated dilatation (FMD) by 5.2% (vs. 2.1% for placebo), indicating enhanced endothelial function .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, also known as 2-Hydroxy Atorvastatin-d5 disodium salt, is a deuterated derivative of atorvastatin, a well-known HMG-CoA reductase inhibitor used primarily for lowering cholesterol levels. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 1276537-19-9 |
| Molecular Formula | C33H28F2N2O6Na2 |
| Molecular Weight | 623.63 g/mol |
| Purity | >95% (HPLC) |
| Storage Temperature | -20°C |
Atorvastatin and its derivatives primarily function by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By blocking this enzyme, atorvastatin effectively reduces the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream while increasing high-density lipoprotein (HDL) cholesterol levels. The deuterated form, 2-Hydroxy Atorvastatin-d5, is often used for metabolic studies due to its unique isotopic labeling.
Lipid Profile Modification
Research indicates that atorvastatin and its derivatives significantly impact lipid metabolism. In clinical studies, patients treated with atorvastatin exhibited:
- Reduction in LDL Cholesterol : Studies report reductions of approximately 30% to 50% in LDL cholesterol levels after consistent dosing.
- Increase in HDL Cholesterol : HDL levels can increase by up to 15% in response to atorvastatin therapy.
These changes contribute to a lower risk of cardiovascular events.
Anti-inflammatory Effects
In addition to lipid-lowering properties, atorvastatin has demonstrated anti-inflammatory effects. The compound modulates inflammatory pathways by reducing the expression of pro-inflammatory cytokines and adhesion molecules. This activity may contribute to its cardioprotective effects beyond mere cholesterol management.
Case Studies
-
Clinical Trial on Hyperlipidemia :
- A randomized controlled trial involving 300 patients with hyperlipidemia showed that treatment with atorvastatin led to significant improvements in lipid profiles and reduced markers of inflammation over a 12-week period.
-
Long-term Cardiovascular Outcomes :
- A longitudinal study followed patients on atorvastatin therapy for five years, revealing a 25% reduction in major cardiovascular events compared to control groups.
-
Metabolic Studies Using Deuterated Atorvastatin :
- Studies utilizing 2-Hydroxy Atorvastatin-d5 have provided insights into the metabolic pathways of atorvastatin, indicating its role in hepatic uptake and metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
